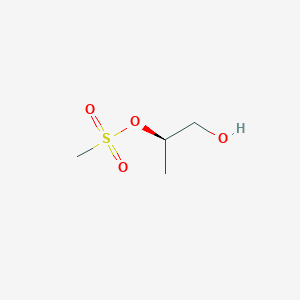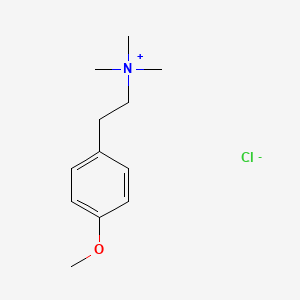
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is an organic compound with the molecular formula C8H7ClN2O It is known for its unique structure, which includes a chlorophenyl group attached to a methylenehydrazinecarboxaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain product quality and consistency.
化学反应分析
Types of Reactions
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
科学研究应用
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (E)-((2-Bromophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Fluorophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Iodophenyl)methylene)hydrazinecarboxaldehyde
Uniqueness
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
133661-91-3 |
|---|---|
分子式 |
C8H7ClN2O |
分子量 |
182.61 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]formamide |
InChI |
InChI=1S/C8H7ClN2O/c9-8-4-2-1-3-7(8)5-10-11-6-12/h1-6H,(H,11,12)/b10-5+ |
InChI 键 |
FVPHAIQPSYMHFH-BJMVGYQFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC=O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)







![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
